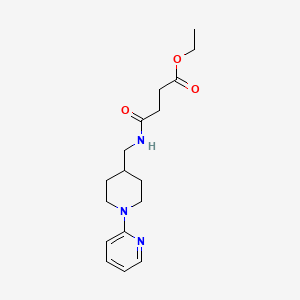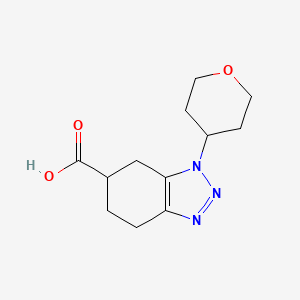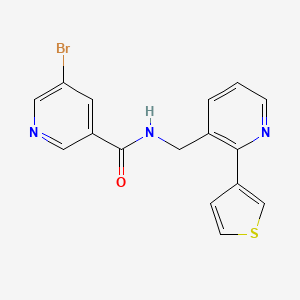
5-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to the mentioned chemical involves complex organic synthesis techniques, including N-acyliminium ion chemistry for creating bridged piperazine-3-ones. This process typically begins with readily available alpha-amino acids, followed by selective carbonyl reduction and treatment with protic acid to generate the N-acyliminium ion. This ion is then trapped by a nucleophilic C2-side chain, utilizing various side chains to achieve the desired structural complexity (Veerman et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by specific spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, alongside quantum chemical calculations. These analyses offer insights into the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments, significantly contributing to our understanding of the compound's electronic and spatial configuration (Renjith et al., 2014).
Chemical Reactions and Properties
Compounds in this class participate in various chemical reactions, including Dieckmann cyclization, which forms piperazine-2,5-diones from substrates with activated methylene groups adjacent to nitrogen atoms. This cyclization is a crucial step in generating the core structure of these molecules, underscoring the importance of precise reaction conditions and substrate design (Aboussafy & Clive, 2012).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline forms and hydrogen-bonding networks, are studied through X-ray crystallography and other spectroscopic methods. These investigations reveal the supramolecular organization within the crystals and the influence of different substituents on the compound's physical characteristics (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are determined through a combination of synthetic chemistry, in vitro and in vivo evaluations, and computational studies. These analyses help in understanding the compound's potential biological activities and its interaction mechanisms at the molecular level (Ntirampebura et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of novel chemical compounds with potential anti-inflammatory and analgesic properties has been explored through the creation of heterocyclic compounds derived from specific chemical reactions. These compounds have been evaluated for their COX-1/COX-2 inhibition capabilities, showcasing their potential in medical applications (Abu‐Hashem et al., 2020).
- Another study focused on the synthesis of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-(2-methoxyphenyl)piperazine derivatives. These compounds demonstrated significant receptor affinity and fluorescence properties, contributing to receptor visualization and study (Lacivita et al., 2009).
Pharmacological Applications
- The development of bis(heteroaryl)piperazines as a new class of non-nucleoside HIV-1 reverse transcriptase inhibitors highlights the chemical's role in antiviral research. These compounds have shown significant potency in inhibiting the HIV-1 virus, contributing to the search for effective treatments (Romero et al., 1994).
- In the realm of neuropsychopharmacology, derivatives of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione have been synthesized, displaying high affinity for 5-HT1A and 5-HT2A receptors. These compounds are being investigated for their potential antidepressant and anxiolytic activities, showing promising effects in preclinical models (Czopek et al., 2010).
Antimicrobial and Antifungal Activities
- Research into the antimicrobial and antifungal properties of novel synthesized compounds, including those with piperazine moieties, has indicated good to excellent activity against various bacterial strains. This underscores the potential of such chemical compounds in developing new antimicrobial agents (Mohanty et al., 2015).
Eigenschaften
IUPAC Name |
5-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-33-17-6-4-16(5-7-17)29-22(31)18(14-24-23(29)32)21(30)28-12-10-27(11-13-28)20-9-8-19(25-26-20)15-2-3-15/h4-9,14-15H,2-3,10-13H2,1H3,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKKSZGDHKIGEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2493782.png)
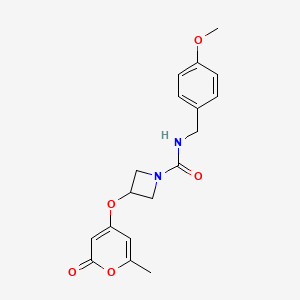

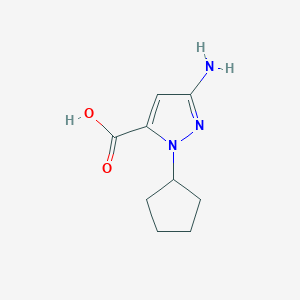
![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

![ethyl (3-hydroxy-6,7-dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2493798.png)
![N-(2,4-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2493799.png)
